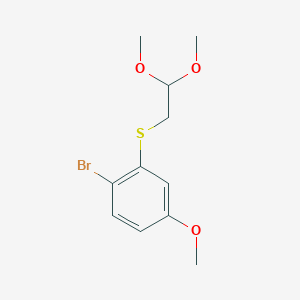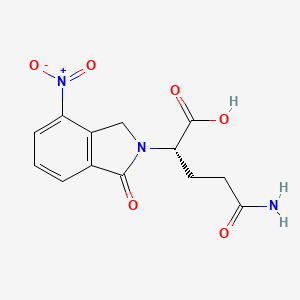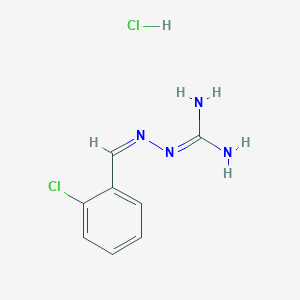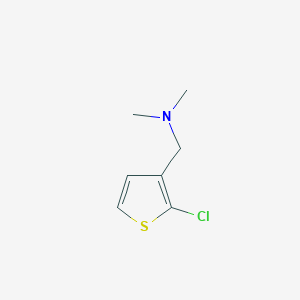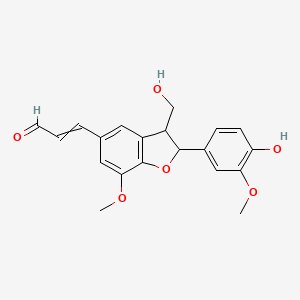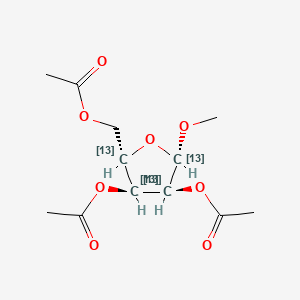
Benzyl ((2R,3S)-3-Hydroxy-1-(phenylthio)-4-(trimethylsilyl)butan-2-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl ((2R,3S)-3-Hydroxy-1-(phenylthio)-4-(trimethylsilyl)butan-2-yl)carbamate is a complex organic compound that features a unique combination of functional groups, including a hydroxy group, a phenylthio group, and a trimethylsilyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ((2R,3S)-3-Hydroxy-1-(phenylthio)-4-(trimethylsilyl)butan-2-yl)carbamate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Hydroxy Group: This can be achieved through the reduction of a corresponding ketone or aldehyde precursor.
Introduction of the Phenylthio Group: This step often involves the nucleophilic substitution of a halide with a thiol group.
Addition of the Trimethylsilyl Group: This is usually done through silylation reactions using reagents like trimethylsilyl chloride.
Carbamate Formation: The final step involves the reaction of an amine with a chloroformate to form the carbamate linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
Benzyl ((2R,3S)-3-Hydroxy-1-(phenylthio)-4-(trimethylsilyl)butan-2-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group or to convert the carbamate to an amine.
Substitution: The phenylthio group can be substituted with other nucleophiles.
Silylation/Desilylation: The trimethylsilyl group can be added or removed under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are typical.
Substitution: Nucleophiles like thiols, amines, or halides can be used.
Silylation/Desilylation: Trimethylsilyl chloride for silylation and fluoride ions for desilylation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the phenylthio group could yield a variety of substituted derivatives.
科学研究应用
Benzyl ((2R,3S)-3-Hydroxy-1-(phenylthio)-4-(trimethylsilyl)butan-2-yl)carbamate has several applications in scientific research:
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Biological Studies: It can be used to study the effects of various functional groups on biological activity.
Industrial Applications:
作用机制
The mechanism by which Benzyl ((2R,3S)-3-Hydroxy-1-(phenylthio)-4-(trimethylsilyl)butan-2-yl)carbamate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, altering their activity. The hydroxy and phenylthio groups can participate in hydrogen bonding or hydrophobic interactions, while the trimethylsilyl group can influence the compound’s overall stability and reactivity.
相似化合物的比较
Similar Compounds
Benzyl ((2R,3S)-3-Hydroxy-1-(phenylthio)butan-2-yl)carbamate: Lacks the trimethylsilyl group.
Benzyl ((2R,3S)-3-Hydroxy-4-(trimethylsilyl)butan-2-yl)carbamate: Lacks the phenylthio group.
Benzyl ((2R,3S)-3-Hydroxy-1-(phenylthio)-4-(methyl)butan-2-yl)carbamate: Has a methyl group instead of a trimethylsilyl group.
Uniqueness
The presence of both the phenylthio and trimethylsilyl groups in Benzyl ((2R,3S)-3-Hydroxy-1-(phenylthio)-4-(trimethylsilyl)butan-2-yl)carbamate makes it unique. These groups can significantly influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
属性
分子式 |
C21H29NO3SSi |
|---|---|
分子量 |
403.6 g/mol |
IUPAC 名称 |
benzyl N-[(2R,3R)-3-hydroxy-1-phenylsulfanyl-4-trimethylsilylbutan-2-yl]carbamate |
InChI |
InChI=1S/C21H29NO3SSi/c1-27(2,3)16-20(23)19(15-26-18-12-8-5-9-13-18)22-21(24)25-14-17-10-6-4-7-11-17/h4-13,19-20,23H,14-16H2,1-3H3,(H,22,24)/t19-,20-/m0/s1 |
InChI 键 |
LAOLRXLKHWRCHU-PMACEKPBSA-N |
手性 SMILES |
C[Si](C)(C)C[C@@H]([C@H](CSC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)O |
规范 SMILES |
C[Si](C)(C)CC(C(CSC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


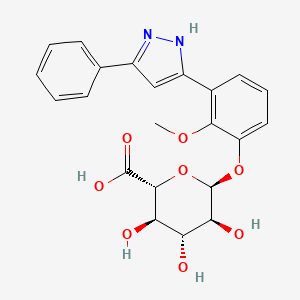
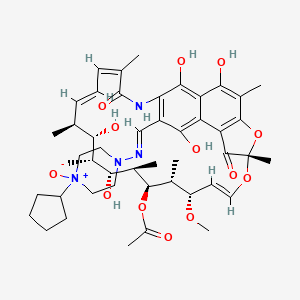
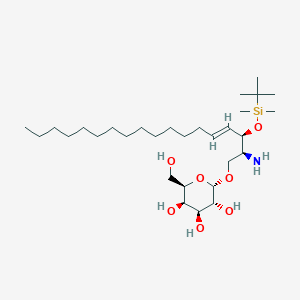
![(3R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B13840885.png)
![B-[2-(Methylamino)-4-pyridinyl]boronic Acid Hydrochlroide Hydrate](/img/structure/B13840901.png)
